Cyanine 3.5 N-hydroxysuccinimide ester, commonly referred to as Cy3.5 NHS ester, is a fluorescent dye primarily utilized for the labeling of biomolecules such as peptides, proteins, and oligonucleotides that contain amino groups. This compound is notable for its enhanced fluorescence properties upon binding to proteins, making it a valuable tool in fluorescence imaging and various biochemical assays. The excitation and emission peaks of Cy3.5 are approximately 591 nm and 604 nm, respectively, which places it within the visible spectrum for effective detection using standard fluorescence equipment .
Cy3.5 NHS ester reacts readily with primary and secondary amines through an amide bond formation. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable conjugate while releasing N-hydroxysuccinimide as a byproduct. This reaction can occur in various conditions, but it is typically performed in organic solvents such as dimethylformamide or dimethyl sulfoxide to enhance solubility and reactivity .
Cy3.5 NHS ester exhibits significant biological activity through its application in labeling biomolecules for fluorescence microscopy and flow cytometry. Its ability to label proteins and nucleic acids enables researchers to track cellular processes, protein interactions, and localization within cells. Additionally, due to its stability and low background fluorescence, it is particularly useful in assays that require high sensitivity .
The synthesis of Cy3.5 NHS ester generally involves several steps:
Alternative methods may involve variations in solvents or reaction conditions to optimize yield and purity .
Cy3.5 NHS ester has a wide range of applications in scientific research:
Studies have demonstrated that Cy3.5 NHS ester effectively labels live cells without affecting their viability, making it suitable for real-time imaging applications. For instance, experiments involving ENU cells showed that Cy3.5 does not label dead cells, highlighting its specificity for viable cellular components . Furthermore, interaction studies with other biomolecules often reveal insights into protein-protein interactions and cellular signaling pathways.
Several compounds exhibit similarities to Cy3.5 NHS ester in terms of structure and application:
Compound Name | Excitation (nm) | Emission (nm) | Key Features |
---|---|---|---|
Cyanine 3 NHS Ester | 555 | 570 | Commonly used for similar labeling applications |
Cyanine 5 NHS Ester | 646 | 663 | Offers longer wavelength for deeper tissue penetration |
Sulfo-Cyanine 3.5 NHS Ester | 576 | 603 | Increased solubility due to sulfonate groups |
Cyanine 7 NHS Ester | 785 | 801 | Suitable for near-infrared applications |
Uniqueness of Cy3.5 NHS Ester:
The solubility characteristics of Cyanine 3.5 N-hydroxysuccinimidyl ester demonstrate distinct preferences for organic solvents over aqueous environments, reflecting its structural characteristics and intended applications in bioconjugation chemistry. The compound exhibits excellent solubility in polar aprotic solvents, with particular compatibility observed in N,N-dimethylformamide, dimethyl sulfoxide, and dichloromethane [1] [2] [3] [4].
Quantitative solubility measurements reveal that Cyanine 3.5 N-hydroxysuccinimidyl ester achieves concentrations of at least 69 milligrams per milliliter in dimethyl sulfoxide, establishing this solvent as the preferred medium for stock solution preparation [1] [5] [2] [4]. The compound demonstrates comparable solubility in N,N-dimethylformamide and dichloromethane, making these solvents suitable for primary labeling applications and organic synthesis procedures respectively [1] [2] [3] [4].
Alternative organic solvents show varied compatibility with the compound. Ethanol requires ultrasonic assistance to achieve solubility levels of approximately 7.29 milligrams per milliliter, positioning it as a secondary choice for applications where primary solvents are unsuitable [5]. Acetonitrile demonstrates moderate solubility properties, though specific quantitative data remains limited in current literature [3].
The aqueous solubility profile of Cyanine 3.5 N-hydroxysuccinimidyl ester presents significant limitations, with the compound being essentially insoluble in water [1] [2] [4]. This characteristic necessitates the use of organic co-solvents when performing bioconjugation reactions in aqueous environments. The water-insoluble nature stems from the compound's hydrophobic cyanine backbone and the presence of the N-hydroxysuccinimidyl ester reactive group, which lacks the ionic character that would enhance aqueous solubility.
Solvent Type | Solubility | Application | Reference |
---|---|---|---|
N,N-Dimethylformamide (DMF) | Soluble | Primary labeling solvent | [1] [2] [3] [4] |
Dimethyl sulfoxide (DMSO) | Soluble (≥69 mg/mL) | Stock solution preparation | [1] [5] [2] [4] |
Dichloromethane | Soluble | Organic synthesis medium | [1] [2] [3] [4] |
Water | Insoluble | Not suitable for direct use | [1] [2] [4] |
Ethanol (with ultrasonic) | ≥7.29 mg/mL | Alternative organic solvent | [5] |
Acetonitrile | Moderate solubility | Secondary organic solvent | [3] |
The solubility profile directly influences the practical applications of Cyanine 3.5 N-hydroxysuccinimidyl ester in bioconjugation protocols. The requirement for organic co-solvents typically necessitates buffer systems that can accommodate small volumes of dimethyl sulfoxide or N,N-dimethylformamide while maintaining the biological activity of target proteins or nucleic acids [6] [7].
The reactivity kinetics of Cyanine 3.5 N-hydroxysuccinimidyl ester with primary amines represent a critical aspect of its bioconjugation chemistry, determining the efficiency and selectivity of labeling reactions with proteins, peptides, and oligonucleotides. The compound demonstrates characteristic N-hydroxysuccinimidyl ester reactivity patterns, with reaction kinetics governed by nucleophilic attack mechanisms and competing hydrolysis pathways [14] [7] [15] [16].
The fundamental reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the N-hydroxysuccinimidyl ester group, resulting in tetrahedral intermediate formation followed by elimination of N-hydroxysuccinimide as a leaving group [14] [7]. This process generates a stable amide bond between the Cyanine 3.5 chromophore and the target biomolecule, with the reaction proceeding through a second-order kinetic pathway that is first-order with respect to both the ester and the amine [15] [16].
Primary aliphatic amines exhibit the highest reactivity toward Cyanine 3.5 N-hydroxysuccinimidyl ester, with optimal reaction conditions occurring in the pH range of 8.0 to 9.0 [14] [7] [15] [16]. Within protein structures, the epsilon-amino groups of lysine residues and the alpha-amino groups at the N-terminus demonstrate particularly high reactivity due to their nucleophilic character and accessibility [7] [15] [16] [17]. The reaction rate is substantially dependent on the protonation state of the amine, with deprotonated amines showing significantly enhanced nucleophilicity.
Competing hydrolysis reactions present a significant kinetic challenge in bioconjugation applications. The half-life of N-hydroxysuccinimidyl ester hydrolysis varies dramatically with pH and temperature conditions, ranging from four to five hours at pH 7.0 and zero degrees Celsius to only ten minutes at pH 8.6 and four degrees Celsius [14] [9]. This pH-dependent hydrolysis rate creates a narrow optimization window where amine reactivity is maximized while hydrolysis is minimized.
Amine Type | Reactivity | Bond Formed | Optimal pH Range | Reference |
---|---|---|---|---|
Primary aliphatic amines | High | Stable amide bond | 8.0-9.0 | [14] [7] [15] [16] |
ε-amino groups (Lysine) | High | Stable amide bond | 8.0-9.0 | [15] [16] [17] |
α-amino groups (N-terminus) | High | Stable amide bond | 8.0-9.0 | [7] [15] [16] |
Secondary amines | Moderate | Amide bond | 7.2-9.0 | [14] [7] |
Hydroxyl groups (Serine, Tyrosine) | Low (pH dependent) | Unstable ester bond | >8.0 | [18] [15] |
Sulfhydryl groups | Low | Unstable thioester bond | 7.2-8.5 | [7] |
Secondary amines demonstrate moderate reactivity toward Cyanine 3.5 N-hydroxysuccinimidyl ester, though at substantially reduced rates compared to primary amines [14] [7]. The reaction proceeds through similar mechanistic pathways but with increased steric hindrance affecting the nucleophilic attack step. Side reactions with hydroxyl groups present in serine and tyrosine residues can occur under highly alkaline conditions, though these reactions generate unstable ester bonds that are susceptible to hydrolysis [18] [15].
Quantitative kinetic studies reveal that the ratio of aminolysis to hydrolysis rates is critically dependent on the concentration of reactive amine groups and the pH of the reaction medium [19] [20]. At physiological pH values, hydrolysis reactions dominate over aminolysis when protein concentrations are low, suggesting that many bioconjugation protocols may achieve immobilization through adsorption mechanisms rather than covalent attachment [20].
The temperature dependence of the reaction kinetics follows Arrhenius behavior, with rate constants approximately doubling for every ten-degree Celsius increase in temperature [21]. However, elevated temperatures also accelerate competing hydrolysis reactions, necessitating careful optimization of reaction conditions to maximize labeling efficiency while preserving compound stability.
pH Value | Temperature (°C) | Half-life | Reaction Order | Competing Reaction | Reference |
---|---|---|---|---|---|
7.0 | 0 | 4-5 hours | Second order | Aminolysis | [14] [9] |
8.6 | 4 | 10 minutes | Second order | Aminolysis | [14] [9] |
8.0-9.0 | Room temperature | pH dependent | Second order | Aminolysis | [16] [17] |